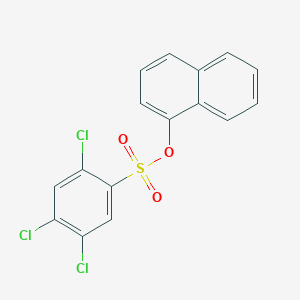![molecular formula C22H17N3O3 B2822625 methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 330998-40-8](/img/structure/B2822625.png)
methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered cyclic compound with two nitrogen atoms and three carbon atoms in the ring . It also contains a carbamoyl group (NH2CO), which is derived from carbamic acid and consists of a nitrogen atom attached to a carbonyl (C=O) group and two hydrogen atoms .
Molecular Structure Analysis
The benzodiazole ring system is planar and aromatic, capable of pi-pi stacking interactions. The carbamoyl group can participate in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis
Benzodiazole derivatives are known to undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds. They can react with electrophiles at the nitrogen atoms, and can undergo nucleophilic substitution reactions at the carbon atoms .Physical and Chemical Properties Analysis
Typically, benzodiazole derivatives are crystalline solids that are soluble in common organic solvents. The exact physical and chemical properties would depend on the specific substituents attached to the benzodiazole ring .科学的研究の応用
Pressure as a Tool in Crystal Engineering
A study by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate, a compound with a similar structural motif, demonstrates the use of pressure in crystal engineering to induce phase transitions, highlighting the compound's unique crystalline behavior under high pressure which could have implications in the design and development of new materials with tunable properties Johnstone et al., 2010.
Mesomorphic Behaviour and Photoluminescence
Research by Han et al. (2010) on derivatives of 1,3,4-oxadiazole, including compounds structurally related to methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate, shows these compounds exhibit cholesteric and nematic mesophases and strong blue fluorescence emissions. This suggests potential applications in optoelectronic devices and as advanced materials for display technologies Han et al., 2010.
Mesophase Behavior Modification
Studies by Naoum et al. (2011, 2015) focus on the synthesis of compounds with lateral methyl substitutions, investigating their effects on mesophase behavior. These studies provide insights into the structural factors influencing liquid crystalline properties, which could inform the design of liquid crystal displays and materials for optical applications Naoum et al., 2011; Naoum et al., 2015.
Electropolymerization and Electrochemical Studies
Schneider et al. (2017) explored the electropolymerization of pyrrole derivatives to improve the properties of polymerized layers, offering insights into the potential of this compound for enhancing electrochemical devices through surface modification Schneider et al., 2017.
Hydrogen-Bonded Structures
Research by Portilla et al. (2007) on compounds with similar structural features to this compound reveals the formation of complex hydrogen-bonded sheets and chains, underscoring the role of hydrogen bonding in determining molecular conformation and packing, which is critical in drug design and supramolecular chemistry Portilla et al., 2007.
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)16-8-6-15(7-9-16)21(26)23-17-12-10-14(11-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCSTXSSMNJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
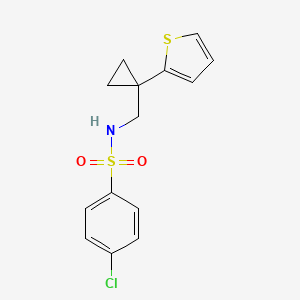

![1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2822544.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
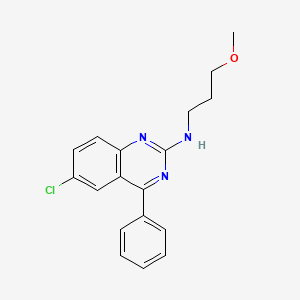
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
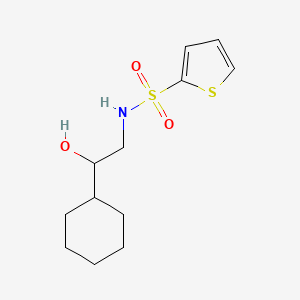
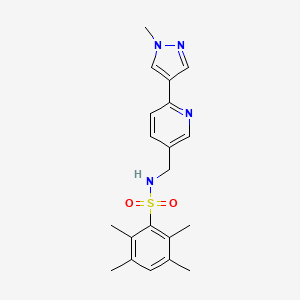

![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)
